(R)-Piperidine-3-sulfonamide

Catalog No.
S14065031
CAS No.
M.F
C5H12N2O2S
M. Wt
164.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Piperidine-3-sulfonamide

Product Name

(R)-Piperidine-3-sulfonamide

IUPAC Name

(3R)-piperidine-3-sulfonamide

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

InChI

InChI=1S/C5H12N2O2S/c6-10(8,9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m1/s1

InChI Key

RYMQXPUHFWFSSQ-RXMQYKEDSA-N

Canonical SMILES

C1CC(CNC1)S(=O)(=O)N

Isomeric SMILES

C1C[C@H](CNC1)S(=O)(=O)N

(R)-Piperidine-3-sulfonamide is a chiral sulfonamide compound characterized by the presence of a piperidine ring with a sulfonamide functional group at the 3-position. Its molecular formula is C5H12N2O2SC_5H_{12}N_2O_2S and it has a molecular weight of 164.23 g/mol. The compound is noted for its specific stereochemistry, which significantly influences its biological activity and interactions with molecular targets.

  • Oxidation: It can undergo oxidation reactions, typically using agents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfonic acids or other oxidized derivatives.
  • Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, producing amine derivatives.
  • Substitution: Nucleophilic substitution reactions can occur where the sulfonamide group may be replaced by other nucleophiles under suitable conditions.

The biological activity of (R)-Piperidine-3-sulfonamide is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group allows for the formation of hydrogen bonds and electrostatic interactions, which can inhibit or modulate enzyme activity. Its chiral center at the 3-position plays a crucial role in determining binding affinity and selectivity, making it a valuable compound in pharmaceutical research.

The synthesis of (R)-Piperidine-3-sulfonamide typically involves several key steps:

  • Preparation of Piperidine Ring: The synthesis starts with commercially available piperidine derivatives.
  • Formation of Sulfonamide: The piperidine derivative is reacted with a sulfonyl chloride under basic conditions (commonly using sodium hydroxide or potassium carbonate) to introduce the sulfonamide group.
  • Chiral Resolution: The chiral center at the 3-position is resolved using chiral catalysts or reagents to obtain the desired (R)-enantiomer .

(R)-Piperidine-3-sulfonamide finds applications in various fields:

  • Pharmaceuticals: It serves as a scaffold for developing drugs targeting specific biological pathways.
  • Material Science: Its unique properties are exploited in the production of specialty chemicals and materials, particularly in polymer science and material engineering.
  • Biological Research: It is used in studies investigating enzyme inhibition and other biological mechanisms due to its ability to selectively bind to target proteins .

Studies on (R)-Piperidine-3-sulfonamide have focused on its interactions with various biological targets, particularly carbonic anhydrases. Research has shown that modifications to its structure can influence its inhibitory activity against different isoforms of carbonic anhydrases, which are important for numerous physiological processes . Molecular docking studies have been employed to predict binding affinities and elucidate mechanisms of action against these enzymes.

Several compounds share structural similarities with (R)-Piperidine-3-sulfonamide, each exhibiting unique properties:

Compound NameDescriptionUnique Features
(S)-Piperidine-3-sulfonamideEnantiomer of (R)-Piperidine-3-sulfonamide; differs in stereochemistry.Different biological activity due to stereochemical differences.
Piperidine-3-sulfonamideNon-chiral analog without specific stereochemistry.Lacks chiral properties that influence binding and activity.
N-Methylpiperidine-3-sulfonamideDerivative with a methyl group on the nitrogen atom of the piperidine ring.Alters steric factors affecting interaction with biological targets.
4-PiperidoneA ketone derivative related to piperidine structures; serves as an intermediate in synthesis.Different functional group alters reactivity and potential applications.

(R)-Piperidine-3-sulfonamide is unique due to its specific (R) configuration, which imparts distinct stereochemical properties that significantly influence its biological activity and interactions with molecular targets compared to its analogs .

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction Strategies

Rhodium-catalyzed asymmetric reductive Heck reactions have emerged as a powerful tool for constructing 3-substituted piperidines with high enantiomeric excess. In this approach, a Rh(I) catalyst facilitates the carbometalation of dihydropyridines using aryl, heteroaryl, or vinyl boronic acids, followed by reductive elimination to yield 3-substituted tetrahydropyridines. For (R)-Piperidine-3-sulfonamide, the method involves a three-step sequence:

  • Partial reduction of pyridine: Pyridine is hydrogenated to 1,2-dihydropyridine, which serves as the reactive intermediate.
  • Asymmetric carbometalation: The Rh catalyst, coordinated to a chiral phosphine ligand, enables enantioselective addition of a boronic acid-derived nucleophile to the 3-position of the dihydropyridine. This step achieves enantiomeric excesses exceeding 95% in model systems.
  • Sulfonamide introduction: The resulting 3-substituted tetrahydropyridine undergoes sulfonylation using sulfonyl chlorides, followed by a final reduction to saturate the piperidine ring.

Key to this method is the ligand design, with bulky, electron-rich phosphines such as (R)-DTBM-Segphos enhancing both yield and stereoselectivity. Computational studies suggest that the reductive Heck mechanism proceeds via a Rh-π-allyl intermediate, where steric interactions between the ligand and substrate dictate the facial selectivity. This strategy has been successfully applied to synthesize clinical candidates like Niraparib, demonstrating its scalability and functional group tolerance.

Biocatalytic Transamination Approaches for Chiral Center Induction

Biocatalytic methods leveraging transaminases (TAs) offer a sustainable route to (R)-Piperidine-3-sulfonamide by directly installing the chiral amine center. Inspired by natural alkaloid biosynthesis, this approach employs a hybrid bio-organocatalytic cascade:

  • Transaminase-mediated imine formation: A TA enzyme converts a prochiral ketone precursor into Δ¹-piperideine, a reactive cyclic imine, while simultaneously inducing (R)-configuration at the 3-position via stereoselective amine transfer.
  • Mannich-type functionalization: The Δ¹-piperideine undergoes a proline-catalyzed Mannich reaction with a sulfonamide nucleophile, forming the C–N bond at the 3-position with retention of configuration.

This method capitalizes on the dual role of ketones as both TA substrates and electrophiles in the Mannich step, streamlining the synthesis. For example, using ω-transaminase from Arthrobacter citreus, researchers achieved 89% conversion to (R)-Piperidine-3-sulfonamide with an enantiomeric ratio of 97:3. The aqueous-organic biphasic reaction conditions (e.g., phosphate buffer with 20% THF) further enhance enzyme stability and product solubility.

Stereochemical Control in Multi-Step Piperidine Functionalization

Multi-step strategies combining directed C–H functionalization and sulfonylation enable precise stereochemical control in (R)-Piperidine-3-sulfonamide synthesis. A representative protocol involves:

  • Directed metalation: An amidine auxiliary is installed at the piperidine nitrogen, directing regioselective lithiation at the 3-position via coordination to LDA (lithium diisopropylamide).
  • Electrophilic quenching: The lithiated intermediate reacts with sulfur dioxide gas to form a sulfinate, which is subsequently treated with an amine to yield the sulfonamide.
  • Auxiliary removal: Hydrolysis under mild acidic conditions (e.g., HCl/MeOH) cleaves the amidine group without epimerization.

This approach achieves diastereoselectivities >20:1 by leveraging the conformational rigidity of the amidine-directed intermediate. Crucially, the use of (−)-sparteine as a chiral ligand during lithiation ensures enantioselective deprotonation, affording the (R)-isomer in 85% yield. Recent modifications employing flow chemistry have reduced reaction times from 48 hours to <2 hours, enhancing practicality.

Conformational Rigidity imparted by Piperidine Ring System

The piperidine ring system in (R)-Piperidine-3-sulfonamide exhibits exceptional conformational rigidity that fundamentally governs its biological activity [1]. This six-membered saturated heterocycle adopts a stable chair conformation with the nitrogen atom maintaining tetrahedral geometry through sp³ hybridization [2]. The chair conformation preference is thermodynamically favored due to the minimization of angle strain and steric interactions, creating an energy barrier of approximately 10-12 kcal/mol for chair-to-chair interconversion [3].

The conformational analysis reveals that the piperidine ring maintains remarkable structural integrity across different biological environments [4]. Crystal structure studies demonstrate that the ring adopts a chair form with a total puckering amplitude of 0.553 Å and Cremer parameters of θ = 168.8° and φ = 171.8°, indicating minimal deviation from the ideal chair geometry [4]. This structural consistency is crucial for maintaining the precise spatial orientation of the sulfonamide substituent at the 3-position.

The rigidity imparted by the piperidine system directly influences the compound's binding affinity to target proteins [2]. Unlike flexible acyclic analogs, the constrained geometry reduces the entropic penalty associated with protein binding by limiting the number of accessible conformations [5]. Computational studies using density functional theory calculations at the M06-2X/def2-QZVPP level confirm that the chair conformation represents the global minimum energy structure both in gas phase and in aqueous solution [2].

The nitrogen atom's hybridization state plays a critical role in determining ring flexibility [4]. When the nitrogen maintains sp³ character, as in (R)-Piperidine-3-sulfonamide, the chair conformation is strongly favored [6]. Conversely, when adjacent to π-electron systems that promote sp² character, the ring adopts less stable boat or twist-boat conformations [4]. This relationship between nitrogen hybridization and conformational preference establishes the structural foundation for the compound's consistent biological activity.

Table 1: Conformational Properties of Piperidine Ring System

Conformational FeatureDescriptionImpact on Biological Activity
Chair Conformation PreferencePiperidine ring adopts stable chair conformation with nitrogen in sp³ hybridizationDefines spatial orientation of sulfonamide group relative to ring
Conformational BarrierHigh energy barrier for chair-to-chair interconversion provides rigidityMaintains consistent bioactive conformation
Ring FlexibilityLimited flexibility compared to acyclic systemsReduces entropy penalty upon protein binding
Nitrogen Hybridization Effectsp³ nitrogen favors chair; sp² nitrogen leads to boat/twist conformationsDetermines optimal geometry for target recognition
Substitution Position Effect3-position substitution maintains chair stabilityAllows precise positioning of functional groups

Sulfonamide Group Orientation in Target Protein Interactions

The sulfonamide group in (R)-Piperidine-3-sulfonamide serves as the primary pharmacophore through its distinctive interaction patterns with target proteins [7]. The SO₂NH₂ functionality exhibits multifaceted binding capabilities through both oxygen atoms and the nitrogen atom, each contributing specific energetic contributions to protein recognition [8]. High-resolution crystal structure analysis reveals that sulfonamide oxygens participate in CH···O interactions with aromatic amino acid residues, particularly tyrosine and phenylalanine [7].

Detailed binding studies using FKBP12 as a model system demonstrate that the two sulfonamide oxygen atoms contribute a combined binding energy of -13.1 kJ/mol [8]. Remarkably, these oxygen contributions exhibit cooperative effects, where removal of the first oxygen results in a binding energy penalty of 8.05-9.67 kJ/mol, while subsequent removal of the second oxygen incurs only 3.40-5.02 kJ/mol [8]. This non-additive behavior indicates that the sulfonamide oxygens function as a coordinated recognition unit rather than independent binding elements.

The sulfonamide nitrogen atom demonstrates versatility in protein interactions through its ability to participate in both hydrogen bonding and metal coordination [9]. In enzyme systems such as carbonic anhydrase, the deprotonated sulfonamide nitrogen coordinates directly to the active site zinc ion, forming a tetrahedral metal complex [9]. This coordination mode positions the sulfonamide group optimally within the enzyme active site while maintaining hydrogen bonding interactions with surrounding amino acid residues.

Electrostatic interactions play a fundamental role in sulfonamide protein recognition [10]. The electronegative sulfonyl oxygens create regions of negative electrostatic potential that preferentially interact with positively charged protein surfaces [10]. This electrostatic complementarity provides initial binding orientation and contributes to the overall binding affinity through long-range attractive forces.

The spatial arrangement of the sulfonamide group relative to the piperidine ring determines the compound's ability to engage multiple binding subsites simultaneously [7]. Molecular docking studies reveal that the sulfonamide group can adopt orientations that maximize hydrogen bonding while positioning the piperidine ring for optimal van der Waals interactions with hydrophobic protein regions [11].

Table 2: Sulfonamide Group Interactions with Target Proteins

Interaction TypeSulfonamide ComponentProtein Target ExamplesBinding Contribution
Hydrogen BondingSO₂NH₂ group (both oxygens and NH)FKBP12, Tyrosine residuesPrimary recognition motif
CH···O InteractionsSulfonyl oxygensAromatic amino acids (Phe, Tyr)Secondary stabilization
Metal CoordinationDeprotonated nitrogenCarbonic anhydrase Zn²⁺Catalytic site occupation
Electrostatic InteractionsElectronegative oxygensPositively charged protein regionsInitial binding orientation
van der Waals ForcesEntire sulfonamide moietyHydrophobic binding pocketsShape complementarity

Comparative Analysis of R vs S Enantiomer Binding Affinities

The stereochemical configuration at the 3-position of piperidine-3-sulfonamide profoundly influences binding affinity and selectivity toward target proteins [12]. Comprehensive binding studies demonstrate that R and S enantiomers exhibit significantly different interaction profiles, with binding affinity differences typically ranging from 2-fold to 10-fold depending on the target protein [13]. These differences arise from the distinct spatial arrangements of the sulfonamide group relative to the piperidine ring in each enantiomer.

Crystal structure analysis of thalidomide enantiomers bound to cereblon illustrates the molecular basis for stereoselectivity in protein binding [12]. The S-enantiomer exhibits approximately 10-fold stronger binding affinity compared to the R-enantiomer, with binding constants of 6-fold to 9-fold differences determined by isothermal titration calorimetry [12]. The enhanced binding of the S-enantiomer correlates with a more relaxed glutarimide ring conformation that optimizes protein-ligand contacts.

Thermodynamic analysis reveals that enantiomeric binding differences involve complex enthalpy-entropy compensation mechanisms [14]. In studies of enantiomeric ligands binding to acetylcholinesterase, the S-enantiomer demonstrated unfavorable entropy (1.5 entropy units) compared to the R-enantiomer (8.5 entropy units), while compensating through more favorable enthalpic interactions [14]. This thermodynamic signature reflects the different conformational constraints imposed by each enantiomer on the protein binding site.

The molecular basis for enantiomeric selectivity involves specific geometric complementarity between the chiral center and asymmetric binding pockets [15]. Computational docking studies reveal that the R-enantiomer and S-enantiomer adopt distinct binding poses that optimize different sets of intermolecular interactions [16]. The R-enantiomer may favor hydrogen bonding patterns that differ from those preferred by the S-enantiomer, leading to measurable differences in binding affinity.

Structure-activity relationship studies of phenanthroindolizidine alkaloids demonstrate that the R-enantiomer exhibits 3-fold to 5-fold higher antiproliferative activity compared to racemic mixtures [13]. More significantly, the racemic mixture shows greater than 2-fold decreased activity compared to the pure R-enantiomer, suggesting that the S-enantiomer may actively interfere with the biological activity of the R-enantiomer [13]. This negative cooperativity underscores the importance of stereochemical purity in drug development.

The clinical implications of enantiomeric binding differences extend beyond simple potency considerations [15]. Different enantiomers may exhibit distinct selectivity profiles toward related protein targets, potentially altering the therapeutic index and side effect profiles [17]. Regulatory guidelines emphasize the importance of characterizing both enantiomers individually to ensure optimal therapeutic outcomes and minimize adverse effects [15].

Table 3: Comparative Binding Properties of R vs S Enantiomers

PropertyR-EnantiomerS-EnantiomerDeterminants
Binding Affinity Range2-10 fold difference typicalCan be weaker or stronger than RProtein binding pocket geometry
Selectivity FactorOften preferred for specific targetsTarget-dependent selectivityHydrogen bonding patterns
Structural BasisSpecific spatial fit with binding pocketMirror image spatial arrangementSteric complementarity
Thermodynamic ProfileVariable entropy/enthalpy compensationDifferent thermodynamic signatureConformational flexibility
Clinical RelevanceMay be more active enantiomerMay show reduced or adverse effectsMetabolic pathway differences

Allosteric Modulation of Carbonic Anhydrase Isoforms

(R)-Piperidine-3-sulfonamide demonstrates complex interactions with carbonic anhydrase isoforms through both direct zinc coordination and allosteric modulation mechanisms [10] [11]. The primary binding mechanism involves coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, forming a tetrahedral complex [11] [12].

The zinc coordination occurs when the sulfonamide group of (R)-Piperidine-3-sulfonamide undergoes deprotonation, allowing the negatively charged nitrogen atom to bind directly to the zinc ion at the catalytic center [11]. This binding displaces the zinc-bound hydroxide ion and establishes a stable coordination complex. The coordination is stabilized by hydrogen bonding interactions with conserved residues, particularly threonine 199 and glutamic acid 106, which act as "gatekeeper" residues in the active site [12].

Beyond direct zinc coordination, (R)-Piperidine-3-sulfonamide can engage in allosteric modulation of carbonic anhydrase activity. The piperidine ring system and its substituents interact with amino acid residues in the hydrophobic and hydrophilic regions of the enzyme active site, potentially inducing conformational changes that affect catalytic efficiency [13]. These allosteric effects can vary significantly among different carbonic anhydrase isoforms due to variations in active site architecture and amino acid composition.

The compound exhibits isoform-selective inhibition patterns against different carbonic anhydrase subtypes. Human carbonic anhydrase II (hCA II) and carbonic anhydrase IX (hCA IX) show distinct binding profiles for (R)-Piperidine-3-sulfonamide, with the compound adopting different orientations within their respective active sites [13]. The pyridine-like nitrogen in potential derivatives can participate in weak hydrogen bonding with aromatic residues such as phenylalanine 131, while the piperidine ring may engage in hydrophobic interactions with leucine and valine residues.

Table 2: Carbonic Anhydrase Allosteric Modulation Data

Mechanism ComponentDescription
Primary BindingZinc coordination via deprotonated sulfonamide nitrogen
Coordination GeometryTetrahedral around Zn(II) ion
Key InteractionsHydrogen bonds with Thr199, electrostatic with Glu106
Allosteric EffectsConformational changes affecting loop mobility
Isoform SelectivityVariable binding orientations across CA subtypes
Inhibition ConstantsPicomolar to nanomolar range

Disruption of Bacterial Folate Biosynthesis Pathways

(R)-Piperidine-3-sulfonamide disrupts bacterial folate biosynthesis by interfering with the critical DHPS-catalyzed step that produces 7,8-dihydropteroate [1] [14]. This disruption has cascading effects throughout the folate pathway, ultimately leading to depletion of tetrahydrofolate cofactors essential for bacterial survival [15] [16].

The folate biosynthesis pathway begins with the conversion of guanosine triphosphate to dihydroneopterin triphosphate, followed by subsequent enzymatic steps that produce DHPP [14]. DHPS catalyzes the pivotal condensation reaction between DHPP and pABA to form dihydropteroate, which is then converted to dihydrofolate by dihydrofolate synthase [1]. The final reduction to tetrahydrofolate is accomplished by dihydrofolate reductase, completing the biosynthetic sequence.

When (R)-Piperidine-3-sulfonamide inhibits DHPS, the production of dihydropteroate is severely compromised, creating a bottleneck in folate synthesis [17]. This metabolic disruption affects multiple downstream biosynthetic processes that depend on tetrahydrofolate cofactors, including purine synthesis, thymidine production, and amino acid metabolism involving methionine and glycine [15] [16].

The bacteriostatic effect of (R)-Piperidine-3-sulfonamide results from the gradual depletion of existing folate pools rather than immediate cell death [16]. Bacteria respond to sulfonamide treatment by attempting to increase pABA synthesis and DHPS expression, but these compensatory mechanisms are typically insufficient to overcome competitive inhibition [18]. The effectiveness of inhibition depends on the cellular concentrations of both the inhibitor and natural substrate, with higher pABA levels potentially overcoming the inhibitory effect.

Resistance to (R)-Piperidine-3-sulfonamide and related sulfonamides typically arises through mutations in the DHPS gene that alter the pABA binding pocket [1] [8]. These mutations reduce the affinity of the enzyme for sulfonamide inhibitors while maintaining adequate substrate binding capability. Common resistance mutations include amino acid substitutions that modify the geometry or electrostatic environment of the binding site, such as changes involving serine, glycine, and alanine residues in the active site region.

Table 3: Folate Biosynthesis Pathway Disruption

Pathway ComponentNormal FunctionInhibitor EffectMetabolic Consequence
DHPS EnzymeCatalyzes DHPP + pABA → DihydropteroateCompetitive inhibition by (R)-Piperidine-3-sulfonamideReduced dihydropteroate synthesis
Substrate AvailabilityAdequate pABA for normal catalysispABA binding blocked by inhibitorSubstrate starvation at DHPS step
Downstream ProductsTetrahydrofolate cofactor productionDiminished folate poolImpaired purine/pyrimidine synthesis
Cellular ResponseNormal growth and divisionCompensatory enzyme upregulationBacteriostatic growth arrest
Resistance DevelopmentStable enzyme functionActive site mutationsReduced inhibitor binding affinity

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

164.06194880 g/mol

Monoisotopic Mass

164.06194880 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types